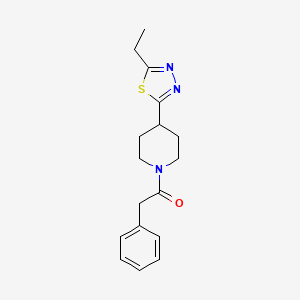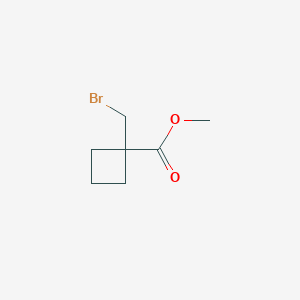
Cyclobutanecarboxylic acid, 1-(bromomethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclobutanecarboxylic acid, 1-(bromomethyl)-, methyl ester is a chemical compound that is derived from cyclobutane-based structures. The compound is characterized by the presence of a cyclobutane ring, a carboxylic acid esterified with a methyl group, and a bromomethyl substituent. This structure is of interest in organic chemistry due to its potential reactivity and utility in various synthetic applications.
Synthesis Analysis
The synthesis of related cyclobutane derivatives has been explored in the literature. For instance, methyl 3-formylcyclobutene-3-carboxylate was synthesized from commercially available cyclobutane-1,1-dicarboxylic acid through a five-step process . This synthesis route highlights the potential strategies that could be adapted for the synthesis of cyclobutanecarboxylic acid, 1-(bromomethyl)-, methyl ester, by modifying the functional groups attached to the cyclobutane core.
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxylic acid, 1-(bromomethyl)-, methyl ester would include a four-membered cyclobutane ring, which is known for its angle strain and unique reactivity due to the deviation from the ideal tetrahedral angle. The presence of the bromomethyl group would introduce a site for nucleophilic attack, potentially leading to further chemical transformations.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. The abstract from paper indicates that thermolysis of a cyclobutene derivative can lead to electrocyclization, forming a pyrane derivative. This suggests that cyclobutanecarboxylic acid, 1-(bromomethyl)-, methyl ester could also undergo similar ring-opening reactions under appropriate conditions. Additionally, the reaction of methyl esters with zinc and arylglyoxals, as described in paper , could be relevant for the bromomethyl-substituted cyclobutane ester, potentially leading to the formation of oxaspiro compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of cyclobutanecarboxylic acid, 1-(bromomethyl)-, methyl ester are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of cyclobutane derivatives and esters. These might include a relatively high boiling point due to the presence of the ester group and a density influenced by the bromine atom. The compound's reactivity would be significantly affected by the bromomethyl group, which could participate in various nucleophilic substitution reactions.
Scientific Research Applications
Polymer Synthesis via Ring-opening Metathesis Polymerization (ROMP)
The compound has been studied for its reactivity in the context of ring-opening metathesis polymerization (ROMP). Specifically, derivatives of 1-substituted cyclobutenes, which can include esters related to cyclobutanecarboxylic acid methyl ester, are used as substrates for ROMP. This process facilitates the production of polymers with diverse chemical structures and properties, highlighting the compound's utility in developing new polymeric materials Airong Song et al., 2010.
Novel Synthesis Routes
Research has focused on developing novel and practical synthesis routes for derivatives of cyclobutanecarboxylic acid, demonstrating the compound's versatility in organic synthesis. For instance, the synthesis of 1-aminocyclobutanecarboxylic acid showcases a convenient approach to accessing cyclobutane-derived amino acids, which are valuable in peptide synthesis and pharmaceutical research Fu Zhi-feng, 2004.
Advanced Material Synthesis
The compound is a precursor in the synthesis of advanced materials. For example, the synthesis of non-natural spiro[2.3]hexane amino acids from methylenecyclobutanecarboxylic acid derivatives demonstrates its role in creating novel structures with potential applications in neuroscience and as modulators of GABAergic cascades N. V. Yashin et al., 2017.
Enzyme Inhibition for Therapeutic Applications
Compounds derived from cyclobutanecarboxylic acid, including those incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. This research suggests potential therapeutic applications, particularly in designing inhibitors for enzymes associated with various diseases M. Boztaş et al., 2015.
Boron Neutron Capture Therapy (BNCT)
A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment. This research underscores the compound's role in developing new therapeutic agents, showcasing its applicability beyond conventional organic synthesis G. Kabalka et al., 2004.
properties
IUPAC Name |
methyl 1-(bromomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQYJRCFJGWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |
CAS RN |
41384-63-8 |
Source


|
| Record name | methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

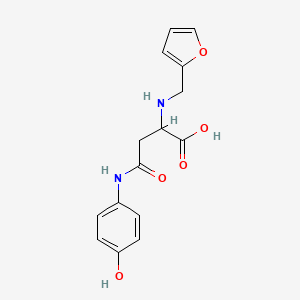
![Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2537952.png)
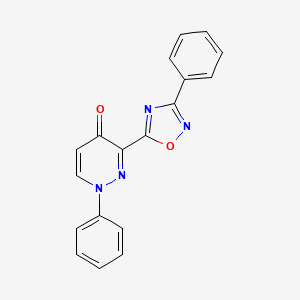
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)

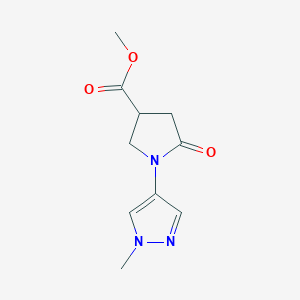

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)
![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)
![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)
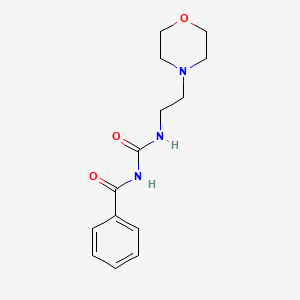
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)
